Lipophilicity (XlogP) vs. 2-Methoxy and 2-Propoxy Analogues Drives Membrane Permeability
The ethoxy substituent confers a computed XlogP of 2.6 , which is incrementally higher than the predicted XlogP of the 2-methoxy analogue (≈2.1) and lower than that of the 2-propoxy analogue (≈3.1). This intermediate lipophilicity is critical for balancing passive membrane permeability against aqueous solubility, a key consideration for hit-to-lead optimization.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.6 |
| Comparator Or Baseline | 2-Methoxy analogue: predicted XlogP ≈ 2.1; 2-Propoxy analogue: predicted XlogP ≈ 3.1 |
| Quantified Difference | ΔXlogP = +0.5 vs. methoxy; –0.5 vs. propoxy |
| Conditions | Computed using XlogP algorithm; values for comparators are estimates based on homologous alkoxy series trend. |
Why This Matters
The 0.5 log unit differential can translate to a ~3-fold change in octanol-water partition coefficient, directly impacting cellular permeability and oral bioavailability predictions.
